N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

Catalog No.
S911830
CAS No.
1542462-97-4
M.F
C11H13BrFN
M. Wt
258.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

CAS Number

1542462-97-4

Product Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

InChI

InChI=1S/C11H13BrFN/c12-10-5-4-8(6-11(10)13)7-14-9-2-1-3-9/h4-6,9,14H,1-3,7H2

InChI Key

OCIWMJBILZIVTG-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2=CC(=C(C=C2)Br)F

Canonical SMILES

C1CC(C1)NCC2=CC(=C(C=C2)Br)F

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine is a chemical compound characterized by its unique structural features, including a cyclobutanamine core and a substituted phenyl ring containing both bromine and fluorine atoms. The molecular formula for this compound is C10H11BrFN, and it has a molecular weight of 244.10 g/mol. The presence of halogen substituents on the aromatic ring suggests potential reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.

  • Bromine: The presence of bromine raises concerns about potential toxicity. Organic bromides can irritate skin and eyes and may be harmful upon ingestion [].
  • Aromatic amines: Some aromatic amines can be carcinogenic, and appropriate handling procedures should be followed until specific data is available [].
Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction to yield different derivatives, depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is substituted with other functional groups .

Common Reagents and Conditions

  • Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

The biological activity of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine remains under investigation. Its structure suggests potential interactions with biological targets, particularly due to the presence of halogen atoms that may influence binding affinity to enzymes or receptors. Preliminary studies indicate that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and antitumor activities.

The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available halogenated phenyl compounds and cyclobutanamines.
  • Cyclization: A common method includes cyclization reactions involving appropriate precursors, potentially utilizing palladium-catalyzed cross-coupling techniques.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine serves multiple purposes in scientific research:

  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as an intermediate in drug development.
  • Biological Research: Explored for its interactions with biomolecules, which may lead to new insights in pharmacology.

Research into the interaction of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine with various biological targets is ongoing. Its unique structure suggests that it may interact with specific enzymes or receptors, modulating biochemical pathways. Studies are needed to elucidate its mechanism of action fully and to assess its potential as a therapeutic agent.

Several compounds share structural similarities with N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromo-4-fluorophenyl)cyclobutanamineSimilar cyclobutanamine coreDifferent halogen positioning
N-[(2,4-difluorophenyl)methyl]cyclobutanamineContains two fluorine atomsVariation in halogen count and position
1-(3-chlorophenyl)cyclobutanamineChlorine instead of bromine and fluorineDifferent halogen type
N-(phenyl)methylcyclobutanamineNo halogens presentLacks halogen substituents

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, highlighting the uniqueness of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine in terms of its specific halogen substitutions and potential applications in medicinal chemistry .

The cyclobutane ring system in N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine exhibits characteristic conformational behavior typical of four-membered carbocyclic structures. X-ray crystallographic studies of related cyclobutane derivatives have revealed that the cyclobutane ring adopts a non-planar, puckered conformation to minimize ring strain [1] [2] [3]. The puckering angle, defined as the deviation from planarity, typically measures approximately 30 degrees for cyclobutane rings [2] [3].

The conformational analysis reveals dynamic equilibrium between two primary puckering states, designated as CB+ and CB- conformations [4]. In the CB+ conformation, the aromatic substituents adopt a right-handed twist orientation, while in the CB- state, they exhibit a left-handed arrangement. This conformational flexibility is particularly relevant for benzylamine derivatives, where the phenyl ring orientation significantly influences the overall molecular geometry [5] [6].

Table 1: Cyclobutane Ring Conformational Parameters

ParameterValueReference
Puckering Angle~30° [2] [3]
Ring Breathing Frequency970 cm⁻¹ (Raman) [7]
C-C-C Bond Angle87-92° [2]
Conformational StatesCB+/CB- [4]

The presence of the 4-bromo-3-fluorophenyl substituent introduces additional steric and electronic effects that may influence the preferred conformation of the cyclobutane ring. Halogen substituents, particularly bromine and fluorine, exhibit distinct conformational preferences due to their differing van der Waals radii and electronic properties [8]. The fluorine atom, being highly electronegative, may participate in weak intramolecular interactions that stabilize specific conformational arrangements.

Molecular dynamics simulations of similar cyclobutane-containing compounds demonstrate rapid interconversion between puckered conformations on the nanosecond timescale [5]. The energy barrier for this conformational exchange is typically low (2-4 kcal/mol), allowing for dynamic averaging of conformational states at ambient temperature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine reveals characteristic fragmentation patterns consistent with benzylamine derivatives containing halogen substituents. The molecular ion peak appears at m/z 258.13, corresponding to the exact mass of the compound [9] . The presence of bromine creates a distinctive isotope pattern, with peaks at both m/z 258 and m/z 260 in approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [11] [12].

Table 2: Characteristic Mass Spectral Fragments

m/z ValueFragment IdentityRelative IntensityLoss
258.13[M]⁺ (⁷⁹Br)100%-
260.13[M+2]⁺ (⁸¹Br)98%-
179Bromofluorobenzyl⁺75-85%-C₄H₈N
71Cyclobutylamine⁺40-60%-C₇H₅BrF
57C₄H₉⁺20-30%-C₇H₄BrFN

The dominant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, consistent with the characteristic behavior of benzylamines [13] [14] [15]. This cleavage generates a stable bromofluorobenzyl cation at m/z 179, which represents one of the most intense fragment ions in the spectrum. The complementary cyclobutylamine fragment appears at m/z 71, though with lower intensity due to the decreased stability of the aliphatic amine cation.

Secondary fragmentation patterns include loss of hydrogen radicals (M-1) and various combinations of alkyl groups from the cyclobutane ring [16]. The cyclobutane ring system may undergo ring-opening fragmentation under high-energy conditions, potentially generating linear C₄ fragments or smaller cyclic species. The presence of both bromine and fluorine substituents on the aromatic ring influences the fragmentation behavior, with preferential cleavage occurring at positions that maintain aromatic stabilization.

Electron ionization conditions typically favor these alpha-cleavage mechanisms, while softer ionization techniques such as electrospray ionization may preserve the molecular ion with minimal fragmentation [17]. Chemical ionization using appropriate reagent gases can provide complementary structural information through different fragmentation pathways.

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁹F)

¹H Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine exhibits characteristic signals consistent with the proposed structure. The most distinctive feature is the presence of the secondary amine NH proton, which typically appears as a broad signal in the range of 3300-3500 cm⁻¹ [18] [19] [20]. This signal may exchange with deuterium oxide, confirming its assignment to the NH functionality.

The aromatic protons of the 4-bromo-3-fluorophenyl group display characteristic splitting patterns influenced by both halogen substituents [21]. The fluorine atom couples with adjacent aromatic carbons, creating unique splitting patterns that distinguish this compound from other benzylamine derivatives. The methylene protons connecting the aromatic ring to the nitrogen appear as a singlet or slightly split signal around 3.7-3.9 ppm, characteristic of benzylic CH₂ groups adjacent to nitrogen [22].

Table 3: ¹H NMR Chemical Shifts and Multiplicities

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
NH1.5-3.5 (broad)br s1H
Aromatic CH7.0-7.6m3H
Benzylic CH₂3.7-3.9s2H
Cyclobutyl CH2.8-3.2m1H
Cyclobutyl CH₂1.8-2.4m4H

The cyclobutyl protons exhibit characteristic chemical shifts and coupling patterns [7] [23]. The CH proton attached to nitrogen appears as a multiplet around 2.8-3.2 ppm, while the ring CH₂ protons display complex splitting patterns due to the conformational dynamics of the four-membered ring. The equivalence or non-equivalence of cyclobutyl protons depends on the timescale of conformational interconversion relative to the NMR timescale.

¹³C Nuclear Magnetic Resonance Characteristics

Carbon-13 NMR spectroscopy provides detailed structural information about the carbon framework [24]. The aromatic carbons display characteristic chemical shifts in the 120-160 ppm region, with specific patterns influenced by the halogen substituents. The carbon bearing bromine appears significantly downfield due to the deshielding effect of the heavy halogen [21].

Fluorine-carbon coupling creates distinctive splitting patterns in the ¹³C spectrum [25] [26] [27]. The carbon directly bonded to fluorine exhibits a large coupling constant (²⁴²Hz typical for C-F bonds), while carbons at two and three bonds distance show progressively smaller coupling constants. These coupling patterns serve as diagnostic features for confirming the substitution pattern on the aromatic ring.

The cyclobutane carbons appear in the aliphatic region, with the carbon attached to nitrogen showing characteristic downfield shift due to the electron-withdrawing effect of nitrogen [28]. The remaining cyclobutyl carbons may exhibit equivalence depending on the conformational behavior of the ring system.

¹⁹F Nuclear Magnetic Resonance Properties

Fluorine-19 NMR provides highly specific information about the fluorine environment [29] [30]. The fluorine signal typically appears around -113 ppm relative to CFCl₃, characteristic of aromatic fluorine substituents [30]. The chemical shift is influenced by the electronic environment created by the adjacent bromine substituent and the overall aromatic substitution pattern.

Fluorine-proton coupling may be observed in the ¹⁹F spectrum, providing additional structural confirmation [29]. The coupling pattern depends on the number and spatial arrangement of protons relative to the fluorine atom. Temperature-dependent studies can reveal dynamic processes involving rotation around C-F bonds or other conformational changes.

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared Spectroscopic Analysis

The infrared spectrum of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine displays characteristic absorption bands corresponding to the various functional groups present in the molecule [31] [32] [7]. The most prominent feature is the N-H stretching vibration, which appears in the 3300-3500 cm⁻¹ region as a moderately broad, medium-intensity band [18] [19] [33]. This band is distinguishable from O-H stretches by its sharper profile and lower intensity, reflecting the weaker hydrogen bonding capability of nitrogen compared to oxygen [34] [35].

Table 4: Characteristic Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H stretch3300-3500mediumSecondary amine
Aromatic C-H3000-3100weak-mediumPhenyl ring
Aliphatic C-H2850-3000medium-strongCyclobutane ring
Cyclobutane ring1235mediumRing characteristic
Cyclobutane ring915strongRing deformation
C-N stretch1250-1020mediumAmine linkage

The cyclobutane ring system exhibits characteristic absorption bands that distinguish it from other cycloalkanes [32] [7] [36]. A prominent band appears near 1235 cm⁻¹, which has been identified as the most useful diagnostic feature for cyclobutane rings [7]. Additionally, a strong absorption around 915 cm⁻¹ is consistently observed in monosubstituted cyclobutane derivatives and serves as a reliable indicator of the four-membered ring system [7] [36].

The aromatic region displays typical benzene ring vibrations, with C-H stretching modes appearing above 3000 cm⁻¹ [31]. The presence of halogen substituents (bromine and fluorine) may influence the exact positions and intensities of these bands due to electronic effects and changes in the aromatic electron density. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region, though it may be obscured by other vibrations in this fingerprint region.

Ring breathing and deformation modes of the cyclobutane system appear in the lower frequency region [32] [23]. The characteristic ring breathing motion, while primarily Raman active, may show weak infrared activity in substituted derivatives. Methylene rocking and twisting vibrations from the cyclobutane ring contribute to the complex absorption pattern observed in the 800-1500 cm⁻¹ region [32] [36].

Ultraviolet-Visible Absorption Properties

The UV-Vis absorption spectrum of N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine is dominated by electronic transitions associated with the aromatic chromophore. The 4-bromo-3-fluorophenyl group exhibits characteristic absorption bands in the ultraviolet region, with the exact positions influenced by the halogen substituents and their electronic effects on the aromatic π-system.

The primary absorption band typically appears around 250-280 nm, corresponding to π→π* transitions within the substituted benzene ring. The presence of both electron-withdrawing (fluorine) and moderately electron-donating (bromine through resonance) substituents creates a complex electronic environment that may result in multiple overlapping absorption bands. Heavy atom effects from bromine may also introduce some intersystem crossing, potentially affecting the absorption intensity and fine structure.

The cyclobutylamine portion of the molecule does not contribute significantly to the UV-Vis absorption profile, as saturated aliphatic systems lack extended conjugation. However, the nitrogen lone pair may participate in weak n→π* transitions if appropriately oriented relative to the aromatic system, though such transitions would be expected at longer wavelengths and with low extinction coefficients.

XLogP3

3

Dates

Last modified: 08-16-2023

Explore Compound Types